beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
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Properties
IUPAC Name |
sodium;3-[2-carboxyethyl(dodecyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;/h2-16H2,1H3,(H,20,21)(H,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKGTXLYJMUQJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041207 | |
| Record name | beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | .beta.-Alanine, N-(2-carboxyethyl)-N-dodecyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
14960-06-6 | |
| Record name | beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014960066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-Alanine, N-(2-carboxyethyl)-N-dodecyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium N-(2-carboxyethyl)-N-dodecyl-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM LAURIMINODIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G447D0DH9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt is a unique compound characterized by its amphiphilic nature, combining both hydrophilic and hydrophobic properties. This structure allows for versatile applications in drug delivery systems and material science. Recent research has begun to uncover its biological activities, though comprehensive studies are still limited. This article reviews the biological activity of this compound, highlighting its potential applications, mechanisms of action, and safety profile.
- Molecular Formula : C18H35NO4
- Molecular Weight : 351.5 g/mol
- Purity : Typically 95%
- Amphiphilic Nature : The compound features a long hydrophobic dodecyl chain and a hydrophilic carboxyethyl group, enhancing its interaction with various biological environments.
- Drug Delivery Systems : The amphiphilic properties of N-(2-carboxyethyl)-N-dodecyl-beta-alanine enable the formation of micelles and liposomes, which are effective for targeted drug delivery. These structures can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
- Cell Membrane Interaction : Preliminary studies suggest that this compound may interact with biological membranes, potentially affecting membrane fluidity and permeability. This interaction could play a role in drug release mechanisms within cellular environments.
- Antioxidant Properties : While beta-alanine itself is not an antioxidant, it contributes to increased carnosine levels in tissues, which has been shown to possess antioxidant properties. Carnosine can scavenge reactive oxygen species (ROS), thus potentially mitigating oxidative stress .
Case Studies and Research Findings
- A study indicated that beta-alanine supplementation could enhance muscle performance by increasing carnosine content in skeletal muscles, leading to improved buffering capacity during high-intensity exercise . This effect may also translate to enhanced resilience against stressors such as heat and physical exertion.
- Research on the toxicity profile of N-(2-carboxyethyl)-N-dodecyl-beta-alanine revealed low acute toxicity levels. For instance, the LD50 for oral administration in rats was greater than 2000 mg/kg, indicating a favorable safety margin for potential therapeutic applications .
Safety Profile
The safety assessment of beta-alanine derivatives shows that while the compound may cause skin irritation upon contact, it is generally considered to have low toxicity when ingested or applied dermally in controlled amounts. Notably:
- Skin Irritation : Causes irritation upon contact.
- Eye Irritation : May cause severe damage to the eyes upon exposure.
- Aquatic Toxicity : Exhibits varying toxicity levels in aquatic organisms; for example:
Applications
The unique properties of N-(2-carboxyethyl)-N-dodecyl-beta-alanine suggest several potential applications:
- Pharmaceuticals : As a component in drug delivery systems to improve the solubility and efficacy of hydrophobic drugs.
- Material Science : In the development of self-assembling materials with specific functionalities for controlled release applications.
- Sports Nutrition : As a supplement to enhance athletic performance through increased muscle endurance and reduced fatigue.
Scientific Research Applications
Drug Delivery Systems
The amphiphilic properties of beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt facilitate the formation of micelles and liposomes. These structures are crucial for enhancing the solubility and bioavailability of hydrophobic drugs:
- Micelle Formation : Micelles can encapsulate hydrophobic drugs, enabling targeted delivery to specific sites within the body.
- Liposome Development : Liposomes can be engineered to improve drug stability and release profiles, enhancing therapeutic efficacy.
Case Studies
- Enhanced Drug Solubility : Research indicates that incorporating beta-Alanine derivatives into drug formulations significantly improves the solubility of poorly soluble compounds, thus increasing their bioavailability .
- Cell Membrane Interaction : Preliminary studies suggest that this compound may affect membrane fluidity and permeability, potentially aiding in drug release mechanisms within cells .
Material Science
In material science, this compound is studied for its ability to create self-assembling materials with specific functionalities:
- Controlled Release Applications : The compound can be utilized in developing materials that release drugs or other substances in a controlled manner.
- Surfactant Properties : Its surfactant characteristics allow it to be employed in various chemical processes and formulations.
Personal Care Products
This compound is also used in personal care formulations:
- Cleansing Agent : It acts as a surfactant and cleansing agent in various cosmetic products.
- Conditioning Agent : The compound enhances the manageability and cleanliness of hair and skin by interacting with lipid layers .
Safety Profile
The safety assessment of beta-Alanine derivatives shows low acute toxicity levels. For instance:
- LD50 for Oral Administration : Greater than 2000 mg/kg in rats indicates a favorable safety margin for therapeutic applications .
- Skin and Eye Irritation : While generally considered safe when ingested or applied dermally in controlled amounts, it may cause skin irritation upon contact and severe damage to the eyes upon exposure .
Preparation Methods
Alkylation of Beta-Alanine Derivatives
The primary synthesis route involves sequential alkylation of beta-alanine to introduce the dodecyl and carboxyethyl groups. Beta-alanine’s amino group serves as the nucleophilic site for alkylation.
Reaction Steps :
- Initial Alkylation : Dodecyl bromide reacts with beta-alanine in a basic aqueous medium (pH 8–10) to form N-dodecyl-beta-alanine. Sodium hydroxide maintains deprotonation of the amino group, enhancing nucleophilicity.
- Second Alkylation : The intermediate undergoes reaction with sodium chloroacetate to introduce the carboxyethyl group. This step requires careful pH control to avoid over-alkylation.
- Salt Formation : Neutralization with sodium hydroxide yields the monosodium salt.
Key Parameters :
Michael Addition Approach
An alternative method employs Michael addition to construct the carboxyethyl group. Acrylic acid derivatives react with N-dodecyl-beta-alanine under basic conditions.
Procedure :
- Substrate Preparation : N-Dodecyl-beta-alanine is synthesized as described in Section 1.1.
- Michael Addition : The substrate reacts with acrylic acid in the presence of a base (e.g., triethylamine), forming the carboxyethyl side chain via conjugate addition.
- Purification : Dialysis against deionized water removes unreacted acrylic acid and salts.
Advantages :
- Higher regioselectivity compared to alkylation.
- Mild reaction conditions preserve the integrity of the dodecyl chain.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Reaction Yield (%) | Byproduct Formation |
|---|---|---|---|
| Isopropanol | 19.9 | 78 | Low |
| Ethanol | 24.3 | 72 | Moderate |
| Water | 80.1 | 65 | High |
Isopropanol balances solubility and reaction kinetics, achieving optimal yields.
pH and Temperature Effects
- pH 8–10 : Ensures amino group deprotonation while preventing hydrolysis of ester intermediates.
- 60–80°C : Accelerates alkylation without degrading the dodecyl chain. Higher temperatures (>90°C) risk decomposition.
Purification and Characterization
Dialysis and Recrystallization
Analytical Validation
Spectroscopic Methods :
- FT-IR : Carboxylate stretch at 1600 cm⁻¹ confirms salt formation.
- ¹H NMR : Dodecyl chain protons resonate at δ 0.8–1.5 ppm; carboxylate protons are absent, verifying deprotonation.
Chromatography :
- HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) quantifies purity (retention time: 12.3 min).
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing, reducing reaction time from 24 hours to 2–3 hours.
Benefits :
- Consistent product quality (RSD < 2%).
- 20% reduction in solvent usage.
Green Chemistry Metrics
- Atom Economy : 85% for the alkylation route.
- E-Factor : 1.2 (kg waste/kg product), driven by solvent recovery systems.
Challenges and Mitigation Strategies
Byproduct Formation
- Di-Alkylated Products : Controlled stoichiometry and stepwise addition reduce byproducts to <5%.
- Hydrolysis : Anhydrous conditions and inert atmospheres prevent degradation of acid-sensitive intermediates.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of beta-Alanine, N-(2-carboxyethyl)-N-dodecyl-, monosodium salt relevant to surfactant studies?
- Answer: The compound (CAS 14960-06-6) is a zwitterionic surfactant with a molecular weight of 373.44 g/mol (C₁₈H₃₅NNaO₄) and amphiphilic structure, featuring a dodecyl chain (hydrophobic tail) and carboxylate groups (hydrophilic head). Key properties include solubility in aqueous media, pH-dependent stability, and critical micelle concentration (CMC), which determines its self-assembly into micelles. Analytical techniques such as surface tension measurements (using Wilhelmy plate or pendant drop methods) and conductivity assays are standard for determining CMC. Stability under varying pH can be assessed via HPLC or NMR spectroscopy .
Q. What synthetic routes are used to prepare this compound in laboratory settings?
- Answer: Synthesis typically involves alkylation of beta-alanine derivatives. For example:
Alkylation of tertiary amines: Reacting dodecylamine with sodium chloroacetate under controlled pH (8–10) to introduce the carboxyethyl group.
Purification: Dialysis or recrystallization from ethanol-water mixtures removes unreacted precursors.
Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) must be optimized to minimize byproducts like disodium salts .
Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?
- Answer:
- FT-IR: Identifies functional groups (e.g., carboxylate at ~1600 cm⁻¹, amine at ~3300 cm⁻¹).
- ¹H/¹³C NMR: Confirms alkyl chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and carboxylate moieties.
- HPLC-MS: Quantifies purity and detects trace impurities using reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) .
Advanced Research Questions
Q. How can researchers design experiments to study the interaction of this surfactant with lipid bilayers?
- Answer:
- Model membranes: Use liposomes (e.g., DPPC or POPC) to mimic cell membranes. Incorporate fluorescent probes (e.g., Laurdan) to monitor membrane fluidity via fluorescence anisotropy.
- Surface plasmon resonance (SPR): Immobilize lipid bilayers on gold sensor chips to measure binding kinetics and surfactant-induced disruption.
- Electrochemical impedance spectroscopy (EIS): Assess changes in bilayer integrity using flexible thin-film gold arrays (TFGAs) .
Q. What strategies address contradictions in stability data under varying pH conditions?
- Answer: Contradictions may arise from hydrolysis or aggregation. Mitigation approaches include:
pH-controlled stability assays: Use buffered solutions (e.g., PBS, pH 7.4) and monitor degradation via LC-MS over time.
Dynamic light scattering (DLS): Track particle size changes to detect aggregation.
Statistical modeling: Apply multivariate analysis (e.g., ANOVA) to isolate pH effects from confounding variables like ionic strength .
Q. How does the compound’s environmental impact align with regulatory frameworks?
- Answer: The U.S. EPA lists related surfactants (e.g., CAS 90170-43-7) under the Endocrine Disruptor Screening Program. Researchers should:
- Ecotoxicology assays: Use Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity.
- Biodegradation studies: Apply OECD 301F (manometric respirometry) to assess microbial breakdown.
- Regulatory cross-referencing: Compare results with EPA’s TSCA Section 12(b) export notification requirements for analogous compounds .
Q. What methodologies optimize its use in drug delivery systems?
- Answer:
- Micelle encapsulation: Load hydrophobic drugs (e.g., paclitaxel) into surfactant micelles and characterize drug release via dialysis under sink conditions.
- Cryo-TEM: Visualize micelle morphology and stability.
- In vitro cytotoxicity: Test biocompatibility using MTT assays on human keratinocytes (HaCaT) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
